クラスタ-ラクトシン β-ラクトン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

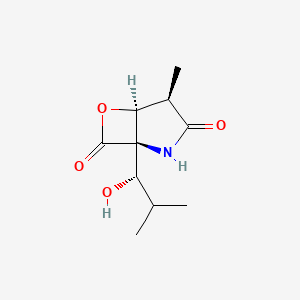

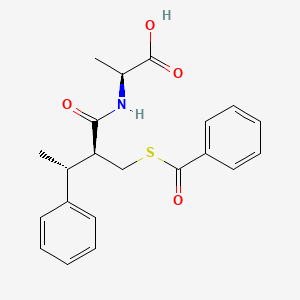

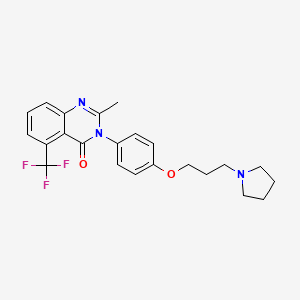

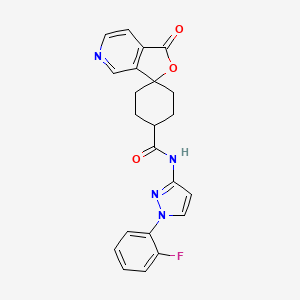

オムラライドは、ストレプトマイセス・ラクタシスティネウスの微生物発酵から得られる二次代謝産物です。これは、細胞内で不要になったタンパク質や損傷したタンパク質を分解する大きなタンパク質複合体である20Sプロテアソームの強力で選択的な阻害剤です。 オムラライドは、ラクタシスチン の変換産物であり、ラクタシスチン自体はプロテアソームに対して活性はありませんが、生理的条件下でオムラライドに変換されます .

科学的研究の応用

オムラライドは、次のような幅広い科学研究における応用があります。

作用機序

オムラライドは、20Sプロテアソームの活性部位のトレオニン残基を共有結合的に修飾することによってその効果を発揮します。 この修飾はプロテアソームのタンパク質分解活性を阻害し、タンパク質の分解を防ぎ、細胞内の損傷したタンパク質や誤って折り畳まれたタンパク質の蓄積につながります . プロテアソームの阻害は細胞死を引き起こす可能性があり、オムラライドは癌やその他の疾患の潜在的な治療薬になります .

類似化合物の比較

類似化合物

ラクタシスチン: オムラライドの前駆体であり、生理的条件下でオムラライドに変換されます.

サリノスポラミドA: 同様の作用機序を持つもう1つの強力なプロテアソーム阻害剤です.

エポキソマイシン: 異なるメカニズムによってプロテアソームを阻害する天然物です.

独自性

オムラライドは、細胞内の他のプロテアーゼ活性を影響を与えることなく、20Sプロテアソームを特異的に阻害する能力においてユニークです。 この選択性により、プロテアソームの機能を研究するための貴重なツールとなり、治療的応用のための有望な候補となっています .

生化学分析

Biochemical Properties

Clasto-lactacystin beta-lactone plays a crucial role in biochemical reactions by targeting the 20S proteasome, a core component of the ubiquitin-proteasome pathway responsible for protein degradation. It irreversibly alkylates the N-terminal threonine of the proteasome’s beta subunit, leading to the inhibition of proteolytic activities . This interaction results in the accumulation of ubiquitinated proteins, which are typically marked for degradation . The compound’s specificity and potency make it a valuable tool for studying proteasome function and protein turnover.

Cellular Effects

Clasto-lactacystin beta-lactone exerts significant effects on various cell types and cellular processes. By inhibiting the proteasome, it disrupts protein degradation, leading to the accumulation of misfolded or damaged proteins . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, clasto-lactacystin beta-lactone has been shown to induce cell cycle arrest and apoptosis by preventing the degradation of pro-apoptotic factors . Additionally, it influences the presentation of antigens by major histocompatibility complex class I molecules, impacting immune responses .

Molecular Mechanism

The molecular mechanism of clasto-lactacystin beta-lactone involves its irreversible binding to the 20S proteasome. The compound specifically targets the N-terminal threonine of the proteasome’s beta subunit, forming a covalent bond that inhibits proteolytic activity . This inhibition prevents the degradation of ubiquitinated proteins, leading to their accumulation within the cell . The resulting disruption of protein homeostasis triggers various cellular responses, including cell cycle arrest, apoptosis, and altered gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clasto-lactacystin beta-lactone can vary over time. The compound is known to be rapidly hydrolyzed in aqueous buffers, which can affect its stability and potency . Studies have shown that clasto-lactacystin beta-lactone can inhibit proteasome activity within hours of exposure, leading to the accumulation of ubiquitinated proteins and subsequent cellular responses . Long-term exposure to the compound has been associated with sustained inhibition of proteasome activity and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of clasto-lactacystin beta-lactone in animal models are dose-dependent. At lower doses, the compound effectively inhibits proteasome activity without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and impaired cellular function . Studies have demonstrated that clasto-lactacystin beta-lactone can induce apoptosis and inhibit tumor growth in animal models of cancer, highlighting its potential therapeutic applications .

Metabolic Pathways

Clasto-lactacystin beta-lactone is involved in the ubiquitin-proteasome pathway, a critical metabolic pathway for protein degradation. The compound interacts with the 20S proteasome, inhibiting its proteolytic activity and preventing the degradation of ubiquitinated proteins . This inhibition affects metabolic flux and can lead to the accumulation of specific metabolites within the cell . The compound’s role in this pathway underscores its importance in regulating protein homeostasis and cellular function.

Transport and Distribution

Within cells, clasto-lactacystin beta-lactone is transported and distributed to various cellular compartments. The compound is cell-permeable, allowing it to enter cells and interact with the proteasome . It is believed to be distributed throughout the cytoplasm, where it exerts its inhibitory effects on the proteasome . The transport and distribution of clasto-lactacystin beta-lactone are essential for its ability to effectively inhibit proteasome activity and impact cellular processes.

Subcellular Localization

Clasto-lactacystin beta-lactone primarily localizes to the cytoplasm, where it interacts with the 20S proteasome . The compound’s cell-permeable nature allows it to access the proteasome within the cytoplasm and inhibit its activity . This subcellular localization is crucial for the compound’s ability to disrupt protein degradation and induce cellular responses. Additionally, the compound’s interaction with the proteasome may be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

準備方法

合成経路と反応条件

オムラライドの合成には、高度に官能基化されたピログルタミン酸誘導体を調製するためのウギ四成分縮合反応など、いくつかの重要なステップが含まれています . 置換プロリンエステルの立体選択的アルキル化は、オムラライドとそのアナログの合成におけるもう1つの重要なステップです . オムラライドの全合成は、不斉ケテン[2+2]環状付加など、さまざまな方法によって達成されています .

工業的生産方法

オムラライドの工業的生産は、通常、微生物発酵に続いて化学的変換が行われます。 発酵プロセスでは、ストレプトマイセス・ラクタシスティネウスを使用してラクタシスチンを生産し、次に制御された条件下で化学反応によってオムラライドに変換します .

化学反応解析

反応の種類

オムラライドは、次のようないくつかのタイプの化学反応を起こします。

酸化: オムラライドは酸化されてさまざまな誘導体になります。

還元: 還元反応は、オムラライド中の官能基を修飾することができます。

置換: 置換反応は、オムラライド分子にさまざまな置換基を導入することができます。

一般的な試薬と条件

オムラライドの合成および改変に使用される一般的な試薬には、次のようなものがあります。

イソシアニド: ウギ反応でピログルタミン酸誘導体を形成するために使用されます.

アシルクロリド: 重要な中間体の合成に使用されます.

キラルホウ素剤: 立体選択的アルキル化反応に使用されます.

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなオムラライド誘導体があり、それらは異なる生物活性と性質を持つ可能性があります .

化学反応の分析

Types of Reactions

Omuralide undergoes several types of chemical reactions, including:

Oxidation: Omuralide can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in omuralide.

Substitution: Substitution reactions can introduce different substituents into the omuralide molecule.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of omuralide include:

Isocyanides: Used in the Ugi reaction to form pyroglutamic acid derivatives.

Acyl chlorides: Used in the synthesis of key intermediates.

Chiral boron agents: Used in stereoselective alkylation reactions.

Major Products

The major products formed from these reactions include various omuralide derivatives with modified functional groups, which can have different biological activities and properties .

類似化合物との比較

Similar Compounds

Lactacystin: The precursor to omuralide, which converts into omuralide under physiological conditions.

Salinosporamide A: Another potent proteasome inhibitor with a similar mechanism of action.

Epoxomicin: A natural product that inhibits the proteasome by a different mechanism.

Uniqueness

Omuralide is unique in its ability to specifically inhibit the 20S proteasome without affecting other protease activities in the cell. This selectivity makes it a valuable tool for studying proteasome function and a promising candidate for therapeutic applications .

特性

CAS番号 |

154226-60-5 |

|---|---|

分子式 |

C10H15NO4 |

分子量 |

213.23 g/mol |

IUPAC名 |

(1S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |

InChI |

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5?,6?,7?,10-/m0/s1 |

InChIキー |

FWPWHHUJACGNMZ-BSZUBZAZSA-N |

SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

異性体SMILES |

CC1C2[C@@](C(=O)O2)(NC1=O)C(C(C)C)O |

正規SMILES |

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |

外観 |

Solid powder |

ピクトグラム |

Acute Toxic; Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

c-lact compound clasto-lactacystin beta-lactone clasto-lactacystin beta-lactone, (1R-(1alpha(S*),4beta,5alpha))-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

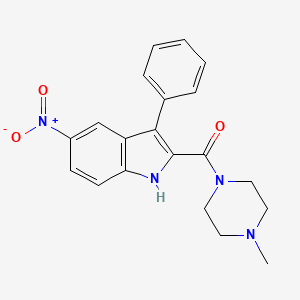

![N-[(1S)-1-[2-[1-[(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonyl]piperidin-4-yl]-5-chlorophenyl]ethyl]acetamide](/img/structure/B1677223.png)

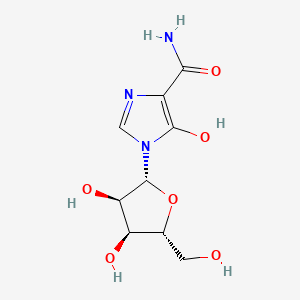

![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)